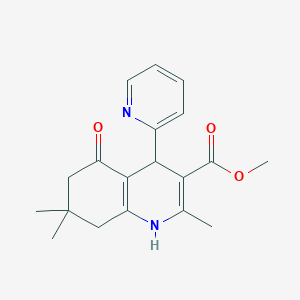
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable pharmacological potential. This compound belongs to the hexahydroquinoline class and features a unique structure that includes a quinoline core fused with a pyridine ring and an ester functional group. Its molecular formula is C19H22N2O3 with a molecular weight of approximately 340.42 g/mol.
Synthesis
The synthesis of this compound typically employs multicomponent reactions such as the Hantzsch synthesis, involving the reaction of aromatic aldehydes (like pyridine-derived aldehydes), diketones (e.g., dimedone), and β-ketoesters in the presence of catalysts like ammonium acetate. This method has evolved with advancements in synthetic techniques to improve yield and purity.
Preliminary studies indicate that this compound interacts with various biological targets. Its unique structure allows it to modulate the activity of ion channels and enzymes critical for several biological pathways. The compound's pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins while the quinoline core can participate in hydrogen bonding and hydrophobic interactions.
Pharmacological Potential
Research suggests that this compound has potential applications in treating neurological disorders due to its ability to influence neurotransmitter pathways. Its structural resemblance to other biologically active compounds enhances its relevance in medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand its biological activity, it is useful to compare this compound with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-y)l -1,4,5,6,7,8 -hexahydroquinoline -3-carboxylate | C20H24N2O3 | Contains ethyl instead of methyl group |
| Methyl 2-(pyridinyl)-1H-pyrrole -3-carboxylate | C12H10N2O2 | Features a pyrrole ring instead of quinoline |
| 2-Aminoquinoline derivatives | C9H8N2 | Known for diverse pharmacological profiles |
This table highlights how variations in structure can influence biological interactions and pharmacological properties.
Case Studies
Recent studies have focused on the antimycotic activity of related compounds against fungi such as Candida albicans and Aspergillus niger. These studies utilized molecular docking calculations to predict interactions with specific targets like chitin deacetylase (AngCDA), which is essential for fungal growth. The results indicated that derivatives of hexahydroquinolines could effectively inhibit these targets .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)17(12-7-5-6-8-20-12)16-13(21-11)9-19(2,3)10-14(16)22/h5-8,17,21H,9-10H2,1-4H3 |
InChI Key |
QBZAIOYBFOFLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















